![molecular formula C21H17F2N5O2 B2564417 N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-38-8](/img/structure/B2564417.png)
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O2 and its molecular weight is 409.397. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging Translocator Protein (TSPO) with PET
Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging the Translocator Protein (18 kDa) with PET :This study discusses the synthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed with a fluorine atom for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research highlights the application of such compounds in imaging translocator protein (TSPO), an early biomarker of neuroinflammatory processes, using PET imaging techniques (Dollé et al., 2008).
Novel Ligands for Neuroinflammation Imaging
Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands :A series of novel pyrazolo[1,5-a]pyrimidines, closely related to selective ligands of the TSPO, were synthesized and evaluated for their potential in binding the TSPO. This study showcases the development of new ligands for imaging neuroinflammatory processes, underlining the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Synthesis and Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety :This research explores the synthesis of various new heterocycles incorporating the antipyrine moiety, including pyrazolo[3,4-d]pyrimidine derivatives, and evaluates their antimicrobial activity. The study contributes to the field by identifying new compounds with potential antimicrobial properties, expanding the application of pyrazolo[3,4-d]pyrimidine derivatives in antimicrobial research (Bondock et al., 2008).
Synthesis and Evaluation of Antitumor Activities
Synthesis, Characterization, and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives :This study involves the synthesis of a new series of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antitumor activity against the human breast adenocarcinoma cell line MCF7. The research demonstrates the potential of these compounds in anticancer therapy, highlighting the relevance of pyrazolo[3,4-d]pyrimidine derivatives in the development of new anticancer agents (El-Morsy et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-3-5-15(7-13(12)2)28-20-16(9-25-28)21(30)27(11-24-20)10-19(29)26-18-6-4-14(22)8-17(18)23/h3-9,11H,10H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQURFIGBEPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.